1-Amino-1-(4-chloro-2-fluorophenyl)acetone
Description
1-Amino-1-(4-chloro-2-fluorophenyl)acetone is a substituted acetophenone derivative featuring a 4-chloro-2-fluorophenyl group attached to a propan-2-one backbone with an amino substituent at the α-carbon.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
CUVQYCXGZNIAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-(4-chloro-2-fluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoroacetophenone with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Amino-1-(4-chloro-2-fluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Amino-1-(4-chloro-2-fluorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2-fluorophenyl)acetone involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its application. For example, in enzyme inhibition studies, the compound may act as a competitive or non-competitive inhibitor, altering the enzyme’s catalytic activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The 4-chloro-2-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may influence its reactivity in nucleophilic substitution or condensation reactions compared to analogs with fewer halogens (e.g., 1-Amino-1-(3-fluoro-4-methylphenyl)acetone ).
- Steric effects: The absence of bulky substituents (e.g., methyl groups) in the target compound may enhance its solubility in polar solvents relative to analogs like 2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride .
Physicochemical Properties
Key Observations :
- The higher molecular weight and density of the target compound compared to 1-Amino-1-(3-fluoro-4-methylphenyl)acetone are attributed to the chloro substituent, which increases molar mass and polarizability.
- The amino group’s pKa (~6.5–7.0) suggests moderate basicity, similar to analogs like 1-Amino-1-(3-fluoro-4-methylphenyl)acetone (pKa = 6.58) . This property is critical for protonation-dependent interactions in biological systems.
Research Findings and Gaps
- Biological studies: Derivatives such as 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile () demonstrate the pharmacological relevance of halogenated aromatic amines , but direct bioactivity data for the target compound remain uncharacterized.
Biological Activity
1-Amino-1-(4-chloro-2-fluorophenyl)acetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by an amino group, a chloro substituent, and a fluorine atom on the phenyl ring. This configuration is crucial for its interactions with biological targets.
1-Amino-1-(4-chloro-2-fluorophenyl)acetone is believed to exert its biological effects through several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Receptor Modulation : The halogen substituents (chloro and fluoro) may participate in halogen bonding, influencing receptor binding affinity and selectivity.
- Chemical Reactivity : The compound can undergo various chemical transformations, including oxidation and substitution reactions, which may lead to bioactive metabolites.
Antimicrobial Activity
Research indicates that 1-Amino-1-(4-chloro-2-fluorophenyl)acetone exhibits significant antimicrobial properties. A comparative study of similar compounds revealed the following Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Strain | MIC (mg/mL) |
|---|---|---|
| 1-Amino-1-(4-chloro-2-fluorophenyl)acetone | Staphylococcus aureus | 0.025 |
| 1-Amino-1-(4-chloro-2-fluorophenyl)acetone | Escherichia coli | 0.019 |
This data suggests that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In vitro studies have shown that the compound has potential anticancer properties. For instance, it demonstrated cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 10 |
| HT29 (colon cancer) | 15 |
| NCI-H522 (lung cancer) | 12 |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry examined the inhibitory effects of 1-Amino-1-(4-chloro-2-fluorophenyl)acetone on specific enzymes involved in metabolic pathways. The results showed a significant reduction in enzyme activity at concentrations as low as 5 µM, suggesting a high potency for therapeutic applications.
Study 2: Receptor Modulation
Another investigation focused on the compound's ability to modulate GABA-A receptors. The findings indicated that it acts as a positive allosteric modulator, enhancing receptor activity and potentially offering therapeutic benefits for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
